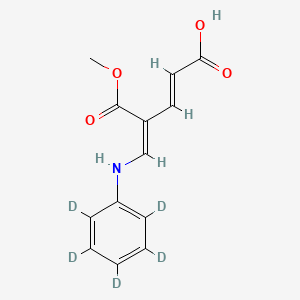

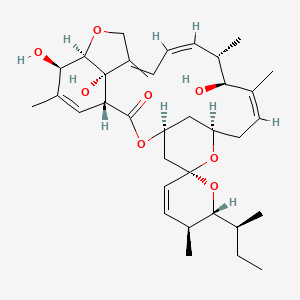

Avermectin B1a aglycone

描述

Synthesis Analysis

The total synthesis of Avermectin B1a aglycone is a complex process that involves a highly convergent strategy. Key steps include selective ring opening of symmetrical epoxides, coupling reactions to form the aglycone portion, and the introduction of disaccharides through novel coupling methods. Final deacetylation steps yield the natural product, showcasing the synthetic versatility and complexity of creating such a molecule (Ley et al., 1991).

科学研究应用

Avermectin B1a aglycone is an important intermediate in the biosynthesis of avermectins. Studies have isolated furan ring-free aglycones, such as 6,8a-seco-6,8a-deoxy-5-keto avermectin B1a, from the fermentation broth of a blocked mutant of Streptomyces avermitilis, establishing them as intermediates in avermectin biosynthesis (Chen & Inamine, 1989).

Overexpression of the ABC transporter AvtAB in Streptomyces avermitilis, which is homologous to the mammalian multidrug efflux pump, enhances avermectin production, suggesting a role in avermectin export and reduction of feedback inhibition (Qiu et al., 2011).

Avermectin B1a exhibits anthelmintic properties by affecting interneurons and inhibitory motoneurons in nematodes like Ascaris, causing paralysis without hypercontraction or flaccid paralysis (Kass et al., 1980).

Avermectin B1a has been converted into other compounds like milbemycins, indicating its potential for chemical modification and synthesis of new derivatives (Mrozik et al., 1983).

The total synthesis of avermectin B1a has been accomplished, highlighting the potential for laboratory production and modification of this compound for various applications (Ley et al., 1991).

Avermectin B1a has been shown to block postsynaptic potentials at the lobster neuromuscular junction, suggesting a potential role in neuromuscular research and possibly in the development of drugs targeting similar pathways in humans and other animals (Mellin et al., 1983).

Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans points to a molecular basis for avermectin's mechanism of action, which could be useful in developing new antiparasitic agents (Cully et al., 1994).

安全和危害

Avermectin B1a aglycone should be stored at -20°C8. It should be protected from light and stored tightly closed in a freezer8. It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients9. It is a moderate to severe irritant to the skin and eyes9.

未来方向

The well-characterized avermectin biosynthetic pathway and availability of S. avermitilis genome information in combination with the recent development of combinatorial biosynthesis should allow us to redesign more potent avermectin analogues and to engineer S. avermitilis as a more efficient host for the production of important commercial analogues4.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a specialist in the field.

属性

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8-,21-11-,24-10?/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEUIYGDSWMLCR-AFVSOJIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156588893 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)